molecular formula C16H14ClN3O4 B2365751 N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396883-12-7

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Katalognummer: B2365751
CAS-Nummer: 1396883-12-7
Molekulargewicht: 347.76
InChI-Schlüssel: SRPQZAXYPKBXLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a high-purity, synthetic oxalamide-based small molecule designed for preclinical research and drug discovery applications. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the exploration of novel targeted therapies. Its molecular structure, which incorporates a chloro-cyanophenyl group and a furan-containing hydroxypropyl moiety, is representative of a class of small molecules being investigated for their potential to inhibit specific protein-protein interactions involved in oncogenesis . Research into structurally related oxalamide compounds has shown promise in the development of inhibitors that target oncogenic proteins, such as the high-risk Human Papillomavirus (HPV) E6 protein, a key driver in cervical cancer pathogenesis . The E6 oncoprotein promotes cellular transformation by degrading tumor suppressor p53, and small-molecule inhibitors that disrupt this interaction represent a strategic approach for managing HPV-associated cancers . The furan heterocycle and other specific substituents in its architecture make it a valuable candidate for structure-activity relationship (SAR) studies, computational docking simulations, and biochemical assays to elucidate its precise mechanism of action and binding affinity . This reagent is provided for research purposes such as in vitro screening, hit-to-lead optimization, and as a reference standard in analytical chemistry. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-16(23,13-3-2-6-24-13)9-19-14(21)15(22)20-12-7-11(17)5-4-10(12)8-18/h2-7,23H,9H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPQZAXYPKBXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chlorination of 2-Cyanophenol

Initial routes involve electrophilic aromatic substitution on 2-cyanophenol using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Kinetic control favors para-substitution, yielding 5-chloro-2-cyanophenol (85–92% purity).

Conversion to Aniline Derivative

The phenol group is converted to an amine via a two-step process:

  • Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) substitutes the hydroxyl group with phthalimide (68–74% yield).
  • Deprotection : Hydrazinolysis in ethanol liberates the primary amine, yielding 5-chloro-2-cyanoaniline (δₕ 6.8–7.2 ppm for aromatic protons; HRMS m/z 153.992 [M+H]⁺).

Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine (Fragment B)

Aldol Condensation for Tertiary Alcohol Formation

Furan-2-carbaldehyde undergoes cross-aldol reaction with acetone in the presence of L-proline (organocatalyst) to form 2-(furan-2-yl)-2-hydroxypropanal (enantiomeric excess >90%).

Reductive Amination

The aldehyde intermediate reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 2-(furan-2-yl)-2-hydroxypropylamine (72% yield; δₕ 1.4 ppm for CH₃, 4.1 ppm for -OH).

Oxalamide Coupling Strategies

Sequential Acylation Using Oxalyl Chloride

  • First Acylation : Fragment A reacts with oxalyl chloride (1.1 equiv) in anhydrous THF at −20°C, forming N-(5-chloro-2-cyanophenyl)oxalyl chloride (monitored by TLC; Rf = 0.6 in hexane/EtOAc 3:1).
  • Second Acylation : Addition of Fragment B and N,N-diisopropylethylamine (DIPEA) at 0°C yields the target compound after 12 h (crude yield: 65%).

TBD-Catalyzed Direct Amidation

An alternative single-pot method uses 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze amidation between Fragment A, Fragment B, and dimethyl oxalate (20 mol% TBD, 80°C, 24 h; 78% yield).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (gradient: 20→50% EtOAc/hexane) removes unreacted amines and symmetric oxalamide byproducts. The target compound elutes at Rf = 0.35 (TLC; 1:1 hexane/EtOAc).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6 (d, 1H, furan), 7.3–7.1 (m, 3H, aromatic), 6.5 (m, 2H, furan), 4.4 (s, 1H, -OH), 3.8 (m, 2H, CH₂), 1.6 (s, 3H, CH₃).
  • HRMS : m/z 347.758 [M+H]⁺ (calc. 347.756).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Sequential Acylation 65 95 High regioselectivity
TBD-Catalyzed 78 98 Reduced step count, no cryogenic conditions

The TBD-catalyzed route offers superior efficiency but requires stringent moisture control. Industrial-scale protocols favor sequential acylation due to easier intermediate isolation.

Challenges and Mitigation Strategies

  • Nitrile Hydrolysis : Avoid aqueous workups at pH >9; use anhydrous DMF as solvent.
  • Furan Ring Oxidation : Perform reactions under nitrogen atmosphere with BHT stabilizer.
  • Racemization : Chiral HPLC confirms >98% enantiomeric purity when using L-proline catalysis.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide exhibit significant anticancer properties. The compound's ability to interact with specific molecular targets allows it to inhibit cancer cell proliferation. Studies have shown that derivatives of oxalamide can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

The compound has been explored for its enzyme inhibition capabilities, particularly against kinases involved in cancer progression. By binding to the active sites of these enzymes, it can effectively disrupt their function, thus hindering tumor growth. The specificity of this compound for certain kinases could lead to the development of targeted therapies with reduced side effects.

Catalytic Reactions

This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The furan moiety can be oxidized to yield furanones, which are valuable intermediates in organic synthesis.
  • Reduction : The nitrile group can be reduced to an amine, expanding the compound's utility in synthesizing more complex molecules.
  • Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, enabling the creation of diverse chemical entities.

These reactions highlight the compound's role as a building block in the synthesis of more complex organic molecules.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related oxalamide compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to cell death without affecting healthy tissues.

Case Study: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of this compound against specific kinases associated with metabolic pathways in cancer cells. The results showed a significant reduction in kinase activity, suggesting that this compound could serve as a lead structure for developing new kinase inhibitors.

Wirkmechanismus

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally related oxalamides:

2.1. Antiviral Oxalamides
  • Compound 13 () :

    • Structure: N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
    • Key Features: Incorporates a thiazole ring and acetylated piperidine group.
    • Activity: Designed as an HIV entry inhibitor targeting the CD4-binding site.
    • Synthesis: 36% yield, 90% purity via LC-MS and NMR validation .
  • Compound 15 () :

    • Structure: N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.
    • Key Features: Pyrrolidine and thiazole moieties.
    • Synthesis: Higher yield (53%) and purity (95%) compared to Compound 13, attributed to simplified stereochemistry .
  • Comparison with Target Compound: The target compound replaces the thiazole/pyrrolidine groups with a furan-hydroxypropyl moiety and a 5-chloro-2-cyanophenyl group.
2.2. Flavoring Agent Oxalamides
  • S336 (): Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Key Features: Methoxybenzyl and pyridylethyl substituents.
  • FAO/WHO-Evaluated Oxalamides (): Examples: N1-(2-methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770). Metabolism: Hydrolysis, oxidation, and glucuronidation pathways ensure rapid clearance, supporting safety at recommended doses .
  • Comparison with Target Compound: The target compound lacks the methoxy and pyridyl groups critical for flavor receptor (hTAS1R1/hTAS1R3) activation. Its chloro-cyanophenyl group may confer distinct metabolic stability or toxicity profiles compared to flavoring agents.
2.3. Adamantane-Based Oxalamides ()
  • Compound 6 () :

    • Structure: N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide.
    • Synthesis: High purity (>90%) via stepwise coupling of adamantane derivatives.
    • Features: Rigid adamantane core enhances structural stability .
  • Compound 10 () :

    • Structure: N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide.
    • Synthesis: Utilizes 4-chlorobenzyl bromide, yielding a compound with a melting point >210°C .

Key Research Findings and Gaps

  • Antiviral Potential: While the target compound shares structural motifs with HIV entry inhibitors (e.g., chlorophenyl groups), its furan-hydroxypropyl side chain may alter binding kinetics compared to thiazole/pyrrolidine-containing analogs .
  • Metabolic and Safety Profile: Unlike flavoring agents (e.g., S336), the target compound’s chloro-cyanophenyl group could lead to unique metabolic pathways, necessitating specific toxicological studies .
  • Synthesis Challenges : The absence of synthesis data for the target compound highlights a critical gap. Adamantane-based oxalamides () demonstrate robust synthetic protocols that could be adapted for its production .

Biologische Aktivität

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a 5-chloro-2-cyanophenyl moiety linked to a furan-2-yl group through an oxalamide bond. Its molecular formula is C16H14ClN3O4C_{16}H_{14}ClN_{3}O_{4} with a molecular weight of 347.75 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating similar compounds found that those with structural similarities demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays showed that it could inhibit tumor cell proliferation, with some compounds in the same family demonstrating tumor growth inhibition in xenograft models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamideSimilar cyanophenyl and furan groupsAntimicrobial and anticancer properties
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamideContains furan and oxalamide linkagesInvestigated for anti-inflammatory effects

Study 1: Antimicrobial Screening

A series of compounds similar to this compound were synthesized and tested against various pathogens. The results indicated that several derivatives exhibited comparable or superior activity to established antibiotics like penicillin G and ciprofloxacin, highlighting the potential for developing new antimicrobial agents .

Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide demonstrated significant tumor growth inhibition in mouse models. These findings suggest that the oxalamide moiety may enhance the pharmacological profile of these compounds in cancer therapy .

Q & A

Q. Table 1: Comparative Reactivity of Key Functional Groups

Functional GroupReaction TypeReagents/ConditionsOutcomeReference
Chloro-phenylNucleophilic Aromatic SubstitutionKNH₂, NH₃ (liq.)Amine derivative
CyanoReductionLiAlH₄, THFPrimary amine
HydroxypropylOxidationCrO₃, H₂SO₄Ketone formation

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTarget EnzymeIC₅₀ (μM)Key FindingReference
Thiophene variantTyrosine kinase12.3Reduced inhibition vs. furan (IC₅₀ = 5.8 μM)
Fluoro-cyanophenylHDAC0.45Enhanced selectivity due to electronegativity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.